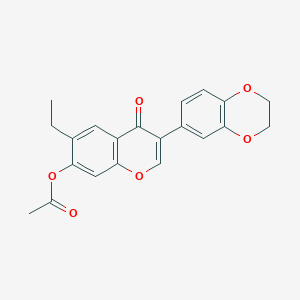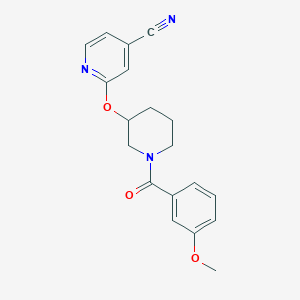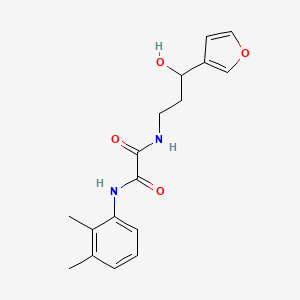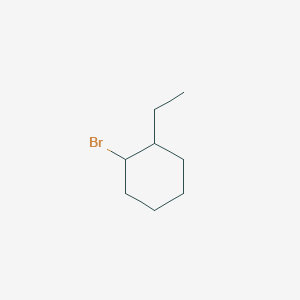
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14ClFN4O4 and its molecular weight is 416.79. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds with complex structures, including tetrahydropyrimidine derivatives, have been synthesized and investigated for their biological activities. For example, the synthesis and antimicrobial evaluation of novel derivatives featuring pyrazolo[1,5-a]pyrimidines and related Schiff bases reveal the potential for designing compounds with specific biological activities (Hassan, Hafez, Osman, & Ali, 2015). These studies underscore the versatility of pyrimidine derivatives in drug discovery and their potential applications in developing new therapeutic agents.
Antimicrobial and Antiproliferative Properties
Research has also focused on creating compounds with antimicrobial and antiproliferative properties. For instance, the design and synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety have been explored for their antimicrobial activities, indicating the broad spectrum of bioactivity achievable with such structures (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). This area of research highlights the potential of pyrimidine and its derivatives in addressing resistant microbial strains and cancer cells.
Anti-Inflammatory and Analgesic Agents
The development of novel compounds as anti-inflammatory and analgesic agents has been a significant area of research. The synthesis of complex molecules derived from natural products, such as visnagenone and khellinone, has led to the discovery of compounds with promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings contribute to the ongoing search for safer and more effective anti-inflammatory medications.
Anticancer Research
In anticancer research, the synthesis of acyclonucleoside hydroxamic acids as inhibitors of ribonucleotide reductase illustrates the potential of pyrimidine derivatives in targeting key enzymes involved in DNA synthesis, offering a pathway for developing novel anticancer therapies (Farr, Bey, Sunkara, & Lippert, 1989). This approach highlights the significance of chemical synthesis in generating new molecules with specific targets in cancer treatment.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 4-acetamidobenzaldehyde with ethyl acetoacetate to form ethyl 2-(4-acetamidophenyl)-3-oxobutanoate. This intermediate is then reacted with 3-chloro-4-fluoroaniline to form N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2-oxobutanamide. The final step involves the cyclization of this intermediate with urea to form the target compound.", "Starting Materials": [ "4-acetamidobenzaldehyde", "ethyl acetoacetate", "3-chloro-4-fluoroaniline", "urea" ], "Reaction": [ "Step 1: Condensation of 4-acetamidobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-acetamidophenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(4-acetamidophenyl)-3-oxobutanoate with 3-chloro-4-fluoroaniline in the presence of a base such as potassium carbonate to form N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2-oxobutanamide.", "Step 3: Cyclization of N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2-oxobutanamide with urea in the presence of a base such as sodium methoxide to form N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide." ] } | |
Número CAS |
887217-30-3 |
Nombre del producto |
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
Fórmula molecular |
C19H14ClFN4O4 |
Peso molecular |
416.79 |
Nombre IUPAC |
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H14ClFN4O4/c1-10(26)23-11-2-4-12(5-3-11)24-17(27)14-9-22-19(29)25(18(14)28)13-6-7-16(21)15(20)8-13/h2-9H,1H3,(H,22,29)(H,23,26)(H,24,27) |
Clave InChI |
DNNGEFWVGCDEFF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)




![N-(Cyclopropylmethyl)-2-(4-methyl-6-oxo-2-pyridin-3-yl-1H-pyrimidin-5-yl)-N-[(6-methylpyridin-3-yl)methyl]acetamide](/img/structure/B2762529.png)
![Tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2762532.png)
![Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate](/img/structure/B2762533.png)
![2-[[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid](/img/structure/B2762534.png)
methylamine](/img/structure/B2762536.png)

![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2762539.png)
